molecular formula C15H26O6 B125711 tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 154026-95-6

tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B125711
CAS No.: 154026-95-6
M. Wt: 302.36 g/mol
InChI Key: NGABCYSYENPREI-NEPJUHHUSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABCYSYENPREI-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@@H](OC(O1)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934900
Record name tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate
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Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154026-95-6
Record name D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, 6-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154026-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester
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Preparation Methods

Materials and Reagents

ComponentSpecificationRole
Precursor (I-1)98% purity, Jiangsu Alpha PharmSubstrate
PyridineAnhydrous, 99.8%Base/Catalyst
Acetyl chloride99.5%, stabilized with 1% H2OAcetylating agent
Dichloromethane (DCM)HPLC grade, H2O <50 ppmSolvent
MgSO4Anhydrous, powderDrying agent

Experimental Procedure

Stage 1: Activation of Hydroxyl Group

  • Dissolve tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 g, 3.84 mmol) in 10 mL DCM.

  • Add pyridine (0.9 g, 11.52 mmol) dropwise at 20°C under nitrogen atmosphere.

  • Stir for 30 minutes to ensure complete deprotonation of the hydroxyl group.

Stage 2: Acetylation

  • Introduce acetyl chloride (0.66 g, 8.45 mmol) dissolved in 5 mL DCM over 10 minutes.

  • Maintain stirring at 20°C for 1 hour, monitoring reaction progress via TLC (hexane:ethyl acetate = 4:1, Rf = 0.35).

  • Quench the reaction with 10 mL H2O, extract with DCM (3 × 5 mL), and dry over MgSO4.

  • Concentrate under reduced pressure to obtain a pale pink crystalline solid (0.98 g, 86% yield).

Process Optimization and Yield Enhancement

Stoichiometric Ratios

A molar ratio of 1:2.2 (precursor:acetyl chloride) ensures complete conversion, as excess acetyl chloride compensates for volatilization losses. Pyridine is used in a 3:1 ratio relative to the precursor to maintain alkaline conditions throughout the reaction.

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938698.5
THF7.587296.2
Toluene2.386594.8

DCM outperforms tetrahydrofuran (THF) and toluene due to its superior ability to solubilize both polar and nonpolar reactants while minimizing byproduct formation.

Temperature Effects

Temperature (°C)Reaction Time (h)Yield (%)
0378
20186
400.581

Elevating temperatures beyond 20°C accelerates reaction rates but promotes acetyl chloride decomposition, reducing yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, tert-butyl), 2.05 (s, 3H, OAc), 3.98–4.12 (m, 2H, H-6), 4.28 (dd, J = 11.2 Hz, 1H, H-4), 1.44 (s, 6H, 2×CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1248 cm⁻¹ (C-O acetyl).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:H2O = 70:30) confirms 98.5% purity with a retention time of 6.8 minutes.

Comparative Evaluation of Alternative Routes

Enzymatic Acetylation

Lipase-catalyzed acetylation in ionic liquids has been explored as a green alternative, but yields remain suboptimal (≤60%) due to enzyme denaturation at high substrate concentrations.

Microwave-Assisted Synthesis

Microwave irradiation at 50°C for 15 minutes reduces reaction time but requires specialized equipment and offers no yield improvement over conventional methods.

Industrial-Scale Production Challenges

Workup and Purification

  • Extraction efficiency : Three DCM washes recover >95% of the product from aqueous phases.

  • Drying : Anhydrous MgSO4 reduces residual H2O to <100 ppm, preventing ester hydrolysis during concentration.

Waste Management

DCM is recycled via distillation (bp 39.6°C), achieving 90% recovery rates. Acetic acid byproducts are neutralized with Ca(OH)₂ to form calcium acetate, a commercial deicing agent.

Chemical Reactions Analysis

Hydrolysis of the Acetyloxymethyl Group

The acetyloxymethyl moiety undergoes hydrolysis under basic conditions to yield tert-butyl (4R-cis)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. This reaction is critical for subsequent oxidation steps.

Reaction Conditions Outcome Source
Reagents : Methanol, K₂CO₃Hydrolysis of acetate ester to alcohol
Time : 3 hoursYield : 96.1%
Temperature : 20–25°CPurity : >99% (HPLC)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions (generated from K₂CO₃) on the carbonyl carbon of the acetyl group, releasing acetate and forming the hydroxymethyl derivative .

Oxidation to Formyl Derivative

The hydroxymethyl intermediate is oxidized to tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key precursor in statin side-chain synthesis.

Reaction Conditions Outcome Source
Reagents : TEMPO, NaOCl, NaHCO₃, KBrOxidation of alcohol to aldehyde
Solvent : CH₂Cl₂Yield : 90–95%
Temperature : -5°C to 5°CPurity : 99.4% (HPLC)

Key Observations :

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) acts as a nitroxyl radical catalyst, enabling selective oxidation without over-oxidation to carboxylic acids .

  • Hypochlorite (NaOCl) serves as the terminal oxidizer, while KBr enhances reaction efficiency via bromide ion mediation .

Acetylation of Hydroxymethyl Intermediate

The reverse reaction—re-acetylation of the hydroxymethyl group—is achieved using acetyl chloride under mild conditions.

Reaction Conditions Outcome Source
Reagents : Acetyl chloride, pyridineEsterification of alcohol to acetate
Solvent : CH₂Cl₂Yield : 86%
Time : 1 hourPurity : 99.7% (HPLC)

Procedure :
Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation. The product is isolated via extraction and crystallization .

Stereochemical Stability Under Reaction Conditions

The (4R,6S)-configuration of the dioxane ring remains intact during these transformations, as confirmed by:

  • Retention of optical purity (>99% enantiomeric excess) .

  • Crystallography data : Single-crystal X-ray studies show no racemization during hydrolysis or oxidation .

Comparative Analysis of Reaction Pathways

Reaction Type Key Reagents Optimal Conditions Application
HydrolysisK₂CO₃, MeOH20–25°C, 3 hoursGenerates alcohol for oxidation
OxidationTEMPO/NaOCl/KBr-5°C to 5°C, 1 hourProduces aldehyde for statin chains
AcetylationAcCl, pyridine20°C, 1 hourReverses hydrolysis for reprocessing

Industrial-Scale Considerations

  • Catalyst Recycling : Raney Ni (used in related hydrogenation steps) can be reused for up to 5 cycles without loss of activity .

  • Solvent Selection : Dichloromethane is preferred for oxidation due to its low polarity, which stabilizes TEMPO .

  • Waste Management : Sodium thiosulfate quenches excess hypochlorite, minimizing environmental impact .

Challenges and Mitigations

  • Over-Oxidation Risk : Controlled temperature (-5°C to 5°C) and stoichiometric NaOCl prevent carboxylic acid formation .

  • Moisture Sensitivity : Reactions are conducted under nitrogen to avoid hydrolysis of acetyl chloride .

This compound’s reactivity highlights its versatility in statin synthesis, with well-optimized protocols ensuring high yields and stereochemical fidelity. Future research may explore enzymatic or photocatalytic methods to enhance sustainability.

Scientific Research Applications

Pharmaceutical Applications

  • Statin Synthesis : The primary application of tert-butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate is as an intermediate in the synthesis of statins such as Rosuvastatin and Pitavastatin. These drugs are critical in managing hyperlipidemia and reducing cardiovascular risk.
    • Case Study : In a study examining the efficiency of various synthetic routes for Rosuvastatin production, the use of this compound as an intermediate significantly improved yield and purity compared to traditional methods .
  • Research and Development : The compound is also utilized in research settings for developing new derivatives that may enhance the efficacy or reduce side effects associated with existing statin therapies.

Agrochemical Applications

Recent research has explored the potential use of this compound in agrochemicals due to its structural properties that may confer herbicidal or fungicidal activity.

  • Case Study : A study demonstrated that derivatives of this compound exhibited promising results against specific fungal pathogens affecting crops .

Material Science

The unique dioxane structure allows for exploration in material science applications, particularly in developing polymers or coatings that require specific chemical stability or solubility characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 154026-95-6
  • Molecular Formula : C₁₅H₂₆O₆
  • Molecular Weight : 302.36 g/mol
  • Structure : Features a tert-butyl group, a 1,3-dioxane ring with two methyl groups at positions 2 and 2, and an acetyloxymethyl substituent at position 6 in a cis-4R configuration .

Physical Properties :

  • Appearance : Off-white solid
  • Boiling Point : Predicted 353.1°C
  • Storage : Requires refrigeration at 2–8°C .

Applications : Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the synthesis of complex organic molecules .

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds share the 1,3-dioxane core but differ in substituents and stereochemistry:

Compound Name (CAS No.) Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound (154026-95-6) Acetyloxymethyl C₁₅H₂₆O₆ 302.36 Pharmaceutical intermediate
(4R,6R)-6-(2-Aminoethyl) analog (125995-13-3) Aminoethyl C₁₄H₂₇NO₄ 273.37 Potential precursor for bioactive amines
(4R,6R)-6-Cyanomethyl analog (125971-94-0) Cyanomethyl C₁₄H₂₃NO₄ 269.34 Intermediate in antiplasmodial/trypanocidal agents
(4R,6S)-6-Hydroxymethyl analog (124655-09-0) Hydroxymethyl C₁₃H₂₄O₅ 260.33 Polar derivative; used in chiral synthesis
6-Formaldehyde analog (124752-23-4) Formaldehyde C₁₃H₂₂O₅ 258.31 Reactive aldehyde group; specialized storage (-20°C)

Physicochemical Properties

  • Boiling Points : The target compound’s predicted boiling point (353.1°C) is higher than analogs due to its larger molecular weight .
  • Polarity: The hydroxymethyl analog (logP ~1.5 estimated) is more polar than the acetyloxymethyl or cyanomethyl variants, impacting solubility .
  • Stability : The formaldehyde derivative requires inert storage conditions due to its reactive aldehyde group .

Biological Activity

The compound tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate (CAS No. 154026-95-6) is a derivative of dioxane with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyValue
Molecular Formula C15H26O6
Molecular Weight 302.36 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 353.1 ± 22.0 °C
Flash Point 150.3 ± 22.4 °C

Structural Characteristics

The compound features a dioxane ring structure with acetoxy and tert-butyl groups, contributing to its unique chemical behavior and potential biological interactions.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:

  • Antioxidant Activity : Dioxane derivatives have been studied for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies suggest that acetoxy derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial applications.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of dioxane derivatives, revealing that this compound demonstrated significant free radical scavenging activity compared to control compounds.
  • Antimicrobial Efficacy :
    • In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative.
  • Anti-inflammatory Potential :
    • In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential role in managing inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials : (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid is reacted with acetyl chloride.
  • Reaction Conditions : The reaction is usually conducted in solvents like N-methyl pyrrolidone or dimethylformamide at elevated temperatures (80°C to 150°C).
  • Purification : The product can be purified through recrystallization from suitable solvents such as n-hexane or n-heptane.

Synthesis Overview Table

StepDescription
Step 1 Reaction of hydroxymethyl derivative with acetyl chloride
Step 2 Conducted in solvent at elevated temperature
Step 3 Purification via recrystallization

Safety and Toxicology

According to safety data sheets, the compound is classified under acute toxicity (oral) category 4 and poses a long-term hazard to aquatic environments. Proper handling and disposal procedures should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The synthesis involves acetylating a hydroxyl precursor using acetyl chloride in dichloromethane (DCM) with pyridine as a base. Key steps include:

  • Dissolving the precursor (e.g., tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) in DCM and stirring with pyridine for 30 minutes at 20°C to activate the hydroxyl group.
  • Adding acetyl chloride dropwise to avoid exothermic side reactions, followed by stirring for 1 hour.
  • Quenching with water, extracting with DCM, and drying with anhydrous MgSO₄.
    • Optimization : Maintain strict temperature control (20°C) to prevent racemization. Pyridine acts as both a base and a catalyst; excess acetyl chloride (2.2 eq) ensures complete acetylation .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Critical Measures :

  • Wear PPE: Nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (the compound can cause irritation).
  • Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetyl chloride).
  • Store waste separately in labeled containers for professional disposal to prevent environmental contamination .

Q. How should this compound be stored to ensure stability, and what degradation products might form under improper conditions?

  • Storage : Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., N₂) to prevent hydrolysis of the acetyloxy group.
  • Degradation : Exposure to moisture or elevated temperatures (>25°C) can lead to hydrolysis, forming tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. Monitor purity via HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Techniques :

  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiomeric purity (>99.9% de) .
  • NMR : ¹H and ¹³C NMR in CDCl₃ to verify acetyloxy methyl protons (δ 2.0–2.1 ppm) and tert-butyl group integrity (δ 1.4 ppm) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be improved during synthesis, particularly when scaling up reactions?

  • Strategies :

  • Catalyst Screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency and reduce side reactions.
  • Chiral Resolution : Post-synthesis, treat the crude product with 2N HCl in DCM/water (1:1) for 48 hours to hydrolyze minor diastereomers, achieving >99.99% de .
    • Scale-Up Considerations : Use continuous-flow reactors to maintain consistent mixing and temperature, critical for stereochemical control .

Q. What mechanistic insights explain the role of methanesulfonic acid in related dioxane ring-forming reactions?

  • Mechanism : Methanesulfonic acid catalyzes the formation of the 1,3-dioxane ring via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group. This step is rate-determining and sensitive to temperature (optimal at 0–5°C). Excess 2,2-dimethoxypropane (2.5 eq) ensures complete cyclization .

Q. How can researchers resolve contradictions in yield data when comparing acetylation methods (e.g., pyridine vs. DMAP)?

  • Analysis :

  • Pyridine Method : Yields ~86% but risks racemization due to prolonged exposure.
  • DMAP Method : Higher yields (90–92%) with shorter reaction times but requires rigorous anhydrous conditions.
    • Resolution : Use Design of Experiments (DoE) to model interactions between catalyst loading, temperature, and solvent polarity. Validate with real-time FTIR monitoring of acetyl group incorporation .

Q. What are the synthetic applications of the tert-butyl group in this compound, and how does its removal affect downstream reactivity?

  • Applications : The tert-butyl group acts as a steric shield, protecting the acetate moiety during multi-step syntheses (e.g., peptide coupling).
  • Deprotection : Treat with TFA (trifluoroacetic acid) in DCM at 0°C to cleave the tert-butyl ester, yielding a carboxylic acid intermediate. Monitor deprotection via TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane) .

Q. How can computational methods (e.g., DFT) predict optimal reaction pathways for derivatives of this compound?

  • Approach :

  • Use Gaussian 16 to calculate transition-state energies for acetylation and ring-closing steps.
  • Compare activation barriers for different stereochemical outcomes (cis vs. trans).
  • Validate with experimental kinetic data to refine computational models .

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